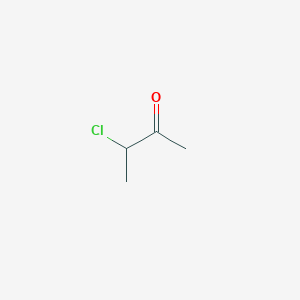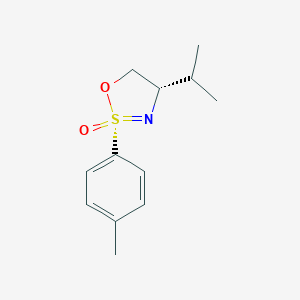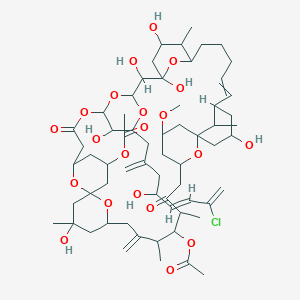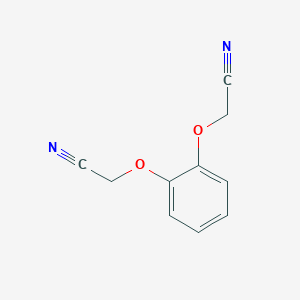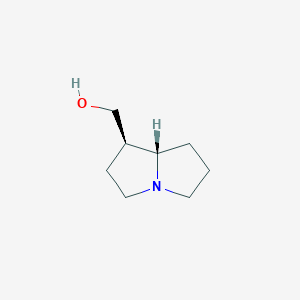
Trachelanthamidine
Übersicht
Beschreibung
Trachelanthamidine is a member of pyrrolizines . It is a natural product found in Pulmonaria obscura and Trachelanthus korolkowii .
Synthesis Analysis
The synthesis of Trachelanthamidine involves a base-induced coupling-cyclization stepwise [3+2] annulation of α-sulfonylacetamide with (Z)-2-bromoacrylate. This process yields the polysubstituted pyroglutamate with three contiguous chiral centers with trans-trans orientation in a one-pot synthesis. The pyrrolizidine skeleton is obtained via the ring-closing metathesis (RCM) method .
Molecular Structure Analysis
The molecular formula of Trachelanthamidine is C8H15NO . The molecular weight is 141.21 g/mol . The structure of Trachelanthamidine includes two defined stereocentres .
Chemical Reactions Analysis
The core pathway for the formation of Trachelanthamidine involves the conversion of putrescine and spermidine via homospermidine. This pathway is common to the pathway in Senecio ssp. (Asteraceae). In both pathways, homospermidine is further processed by a beta-hydroxyethylhydrazine sensitive diamine oxidase .
Physical And Chemical Properties Analysis
Trachelanthamidine has a density of 1.1±0.1 g/cm^3. Its boiling point is 201.6±13.0 °C at 760 mmHg. The vapour pressure is 0.1±0.9 mmHg at 25°C. The enthalpy of vaporization is 50.9±6.0 kJ/mol. The flash point is 81.1±18.5 °C. The index of refraction is 1.539. The molar refractivity is 40.4±0.4 cm^3 .
Wissenschaftliche Forschungsanwendungen
Chemotaxonomy
Trachelanthamidine: is an alkaloid that plays a significant role in the chemotaxonomic classification of plants. It has been isolated from about 20 species of the genus Amsinckia (Boraginaceae), indicating its potential as a chemotaxonomic marker . The presence of this alkaloid can assist botanists in the classification and identification of plant species based on their chemical constituents.
Defense Mechanism in Plants
Alkaloids like Trachelanthamidine are synthesized by plants as defense chemicals against herbivores. They serve as secondary metabolites that provide protection against harmful herbivores and pathogens . This application is crucial for the survival of plants and can be leveraged to develop pest-resistant crops.
Medicinal Chemistry
The structural properties of Trachelanthamidine make it a candidate for medicinal chemistry research. Its activity suggests that it could be a precursor in the biosynthesis of other pharmacologically active pyrrolizidine alkaloids . These findings could lead to the development of new drugs or therapeutic agents.
Toxicology
Understanding the toxicological profile of Trachelanthamidine is essential, as pyrrolizidine alkaloids exhibit hepatotoxic, genotoxic, cytotoxic, tumorigenic, and neurotoxic activities . Research in this field can help in assessing the risks associated with exposure to these compounds and in developing safety guidelines.
Biosynthesis Pathways
Research into the biosynthesis pathways of Trachelanthamidine can provide insights into the formation of pyrrolizidine alkaloids. This knowledge is vital for biotechnological applications, such as the production of these compounds in controlled environments for pharmaceutical use .
Ecological Impact
The role of Trachelanthamidine in plant ecology is another area of interest. Its presence affects the interactions between plants and their environment, including herbivores and pollinators. Studying these interactions can lead to a better understanding of ecosystem dynamics and biodiversity conservation .
Safety and Hazards
When handling Trachelanthamidine, it is advised to avoid dust formation and avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Trachelanthamidine is a type of pyrrolizidine alkaloid . Alkaloids are nitrogen-containing secondary metabolites present in the plant kingdom . These compounds possess low molecular weight structures and provide defense against herbivores and pathogens that are harmful to the plants . .
Mode of Action
It is known that pyrrolizidine alkaloids, the class of compounds to which trachelanthamidine belongs, have diverse biological activities . They can interact with various biological targets, leading to a range of effects. More research is needed to elucidate the specific interactions of Trachelanthamidine with its targets.
Biochemical Pathways
Trachelanthamidine is synthesized from putrescine and spermidine via homospermidine . In this pathway, homospermidine is further processed by a beta-hydroxyethylhydrazine sensitive diamine oxidase
Result of Action
It is known that pyrrolizidine alkaloids can have toxic effects . More research is needed to understand the specific effects of Trachelanthamidine.
Eigenschaften
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDEIYZIAVXHE-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](CCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318955 | |
| Record name | (-)-Trachelanthamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trachelanthamidine | |
CAS RN |
526-64-7 | |
| Record name | (-)-Trachelanthamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trachelanthamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Trachelanthamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRACHELANTHAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G32020EJYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trachelanthamidine?
A1: Trachelanthamidine has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol.
Q2: Which plants are known to produce trachelanthamidine?
A2: Trachelanthamidine has been isolated from several plant species, including Heliotropium curassavicum [], Senecio isatideus [], Cynoglossum officinale [], Planchonella thyrsoidea [], Planchonella anteridifera [], and Eupatorium maculatum [].
Q3: What is the role of trachelanthamidine in pyrrolizidine alkaloid biosynthesis?
A3: Trachelanthamidine serves as a crucial intermediate in the biosynthesis of certain pyrrolizidine alkaloids. Research using radiolabeled precursors demonstrated that trachelanthamidine is incorporated more efficiently into retronecine in Senecio isatideus compared to its diastereomer, isoretronecanol [, , ]. This suggests that trachelanthamidine lies on the main biosynthetic pathway to retronecine in this species.
Q4: How does the biosynthesis of trachelanthamidine and isoretronecanol differ?
A4: Evidence suggests that the biosynthetic pathways to trachelanthamidine and isoretronecanol diverge before the formation of these 1-hydroxymethylpyrrolizidines [, ]. This divergence likely occurs during the cyclization of an immonium ion, leading to the formation of distinct 1-formylpyrrolizidines, which are further reduced to yield trachelanthamidine and isoretronecanol.
Q5: What insights have isotope labeling studies provided into the biosynthesis of retronecine from trachelanthamidine?
A5: Feeding experiments using [3,5-14C]trachelanthamidine in Senecio riddellii resulted in the formation of riddelliine, a pyrrolizidine alkaloid, with the 14C label specifically located in its retronecine moiety [, ]. This confirmed the incorporation of trachelanthamidine into the retronecine structure. Further degradation of the labeled retronecine and analysis of the β-alanine portion revealed labeling patterns consistent with specific incorporation at the expected positions []. These findings strongly support the role of trachelanthamidine as a key precursor in retronecine biosynthesis.
Q6: What are some of the key synthetic strategies employed in the synthesis of trachelanthamidine?
A6: Several synthetic routes have been developed to access trachelanthamidine, showcasing the versatility of organic chemistry methodologies. Some notable approaches include:
Q7: Why are there so many different synthetic approaches to trachelanthamidine?
A7: The diverse array of synthetic routes developed for trachelanthamidine highlights its significance as a synthetic target and underscores the creativity within the synthetic organic chemistry community. Each approach offers unique advantages and limitations, with some prioritizing stereoselectivity, while others focus on overall yield or readily available starting materials. The ongoing development of new synthetic methodologies continues to provide increasingly efficient and elegant solutions for accessing this intriguing natural product.
Q8: What is the significance of asymmetric synthesis in the context of trachelanthamidine?
A8: Trachelanthamidine, like many alkaloids, is chiral, meaning it exists as two non-superimposable mirror image isomers (enantiomers). These enantiomers often exhibit different biological activities. Therefore, asymmetric synthesis, which allows for the selective synthesis of a single enantiomer, is crucial for preparing enantiomerically pure trachelanthamidine for biological evaluation and potential medicinal chemistry applications.
Q9: How has the biogenetic pathway of trachelanthamidine inspired synthetic strategies?
A9: Understanding the biosynthesis of trachelanthamidine has inspired the development of biomimetic synthetic strategies. For example, a synthesis mimicking the likely biosynthetic pathway from homospermidine has been reported []. Such biogenetically patterned approaches often offer efficient and elegant routes to complex natural products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


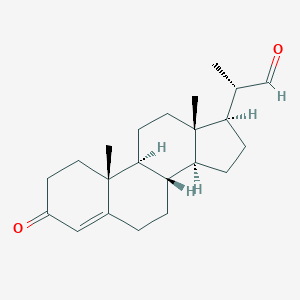
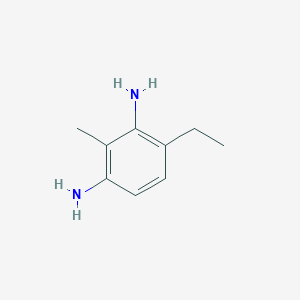
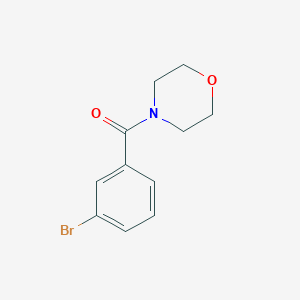

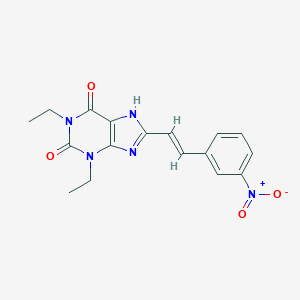
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)


